molecular formula C12H14N2O2 B13132161 tert-Butyl (2-ethynylpyridin-3-yl)carbamate

tert-Butyl (2-ethynylpyridin-3-yl)carbamate

Cat. No.: B13132161
M. Wt: 218.25 g/mol
InChI Key: SUGIEJSXNAPLDY-UHFFFAOYSA-N
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Description

tert-Butyl (2-ethynylpyridin-3-yl)carbamate is a pyridine derivative featuring a tert-butyl carbamate group at the 3-position and an ethynyl (alkyne) substituent at the 2-position of the pyridine ring. The tert-butyl carbamate moiety serves as a protective group for amines, commonly utilized in medicinal chemistry to enhance stability and modulate solubility. The ethynyl group introduces sp-hybridized carbon atoms, enabling unique reactivity (e.g., click chemistry) and influencing electronic properties.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

tert-butyl N-(2-ethynylpyridin-3-yl)carbamate

InChI

InChI=1S/C12H14N2O2/c1-5-9-10(7-6-8-13-9)14-11(15)16-12(2,3)4/h1,6-8H,2-4H3,(H,14,15)

InChI Key

SUGIEJSXNAPLDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N=CC=C1)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-ethynylpyridin-3-yl)carbamate typically involves the reaction of 2-ethynylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any side reactions. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2-ethynylpyridin-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Carbonyl compounds such as aldehydes or ketones.

    Reduction: Piperidine derivatives.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Chemistry: tert-Butyl (2-ethynylpyridin-3-yl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological targets. It can be employed in the design of enzyme inhibitors or receptor modulators.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its unique structure allows for the exploration of new therapeutic agents with improved efficacy and selectivity.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers or coatings to impart specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of tert-Butyl (2-ethynylpyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with active site residues, leading to the inhibition of enzyme activity or modulation of receptor function. The pyridine ring can participate in π-π interactions or hydrogen bonding with target proteins, enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents on the pyridine ring, altering electronic, steric, and reactive profiles. Below is a comparative analysis:

Compound Name Substituents (Pyridine Ring) Molecular Weight (g/mol) CAS Number Key Properties/Applications Reference
tert-Butyl (2-ethynylpyridin-3-yl)carbamate 2-ethynyl, 3-carbamate Not provided Not available Alkyne reactivity (click chemistry), intermediate for drug synthesis N/A
tert-Butyl (2-bromopyridin-3-yl)carbamate 2-bromo, 3-carbamate Not provided Listed in catalog Halogenated analog; potential for cross-coupling reactions
tert-Butyl (2-carbamoylpyridin-3-yl)carbamate 2-carbamoyl, 3-carbamate 225.25 2288709-59-9 Hydrogen bonding capability; higher polarity
tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate 6-bromo, 2-chloro, 3-methylcarbamate 321.60 1142192-48-0 Di-halogenated; steric bulk impacts reactivity
tert-Butyl (2-chloro-5-(trifluoromethyl)pyridin-3-yl)carbamate 2-chloro, 5-CF3, 3-carbamate 296.67 1820707-62-7 Electron-withdrawing CF3 group; enhanced stability

Physicochemical Properties

  • Solubility : The tert-butyl group enhances organic solubility across analogs. However, substituents like carbamoyl (polar) or CF3 (moderately polar) may increase aqueous solubility compared to the ethynyl group .

Biological Activity

Tert-butyl (2-ethynylpyridin-3-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and other therapeutic applications. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound can be classified as a pyridine derivative with a tert-butyl carbamate functional group. The structural formula is represented as follows:

C1H1NO2C1H1C4H4\text{C}_1\text{H}_1\text{N}\text{O}_2\text{C}_1\text{H}_1\text{C}_4\text{H}_4
PropertyValue
Molecular FormulaC_{12}H_{14}N_{2}O_{2}
Molecular Weight218.25 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound, particularly in the context of Alzheimer's disease (AD). The compound has been evaluated for its ability to inhibit amyloid-beta (Aβ) aggregation, a hallmark of AD pathology.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibition of Aβ aggregation. For instance, a study reported an 85% inhibition of Aβ aggregation at a concentration of 100 µM, indicating its potential as a therapeutic agent in AD management .

The mechanism by which this compound exerts its effects appears to involve modulation of inflammatory pathways. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in astrocyte cultures treated with Aβ . This suggests that the compound may mitigate neuroinflammation associated with Aβ toxicity.

Case Study 1: In Vivo Efficacy

An in vivo study involving scopolamine-induced memory impairment in rats demonstrated that treatment with this compound resulted in improved cognitive function compared to untreated controls. The compound's ability to lower Aβ levels and reduce β-secretase activity was notable, although it did not reach statistical significance when compared to established treatments like galantamine .

Case Study 2: Cytotoxicity Assessment

Further investigations into the cytotoxic effects of this compound on neuronal cells revealed that it significantly reduced cell death induced by Aβ exposure. The reduction in astrocyte death was approximately 20%, indicating a protective role against neurotoxic insults .

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